ABBV-744

Description

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

a highly potent and selective inhibitor of the BD2 domain of BET family proteins

Structure

3D Structure

Propriétés

IUPAC Name |

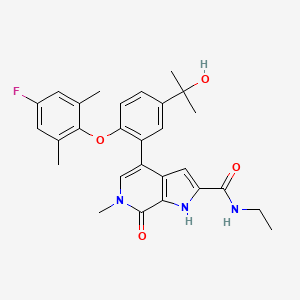

N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDSFMUSNZDJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022541 | |

| Record name | ABBV-744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138861-99-9 | |

| Record name | N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABBV-744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABBV-744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABBV-744 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABBV-744 in Acute Myeloid Leukemia: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-744 is an investigational, orally bioavailable small molecule that represents a novel approach in the targeted therapy of Acute Myeloid Leukemia (AML). It is a highly selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This selectivity offers a potential advantage over pan-BET inhibitors by possibly mitigating some of the toxicities, such as thrombocytopenia and gastrointestinal issues, that have limited the clinical utility of first-generation BET inhibitors.[1][4] Preclinical studies have demonstrated robust anti-leukemic activity of this compound in AML models, both as a monotherapy and in combination with other targeted agents, leading to its evaluation in clinical trials.[1][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in AML, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Selective BET Bromodomain II Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[6] They contain two conserved bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and transcription factors.[6] This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key oncogenes, including MYC and BCL2.[7][8]

This compound is distinguished by its high selectivity for the second bromodomain (BDII) of BET proteins, with a binding affinity over 300-fold greater for BDII compared to the first bromodomain (BDI) of BRD4.[3][7] This selective inhibition disrupts the interaction between BET proteins and acetylated histones at specific gene loci.[6]

The downstream consequences of BDII inhibition by this compound in AML cells are multifaceted:

-

Transcriptional Repression of Key Oncogenes: By displacing BRD4 from the regulatory regions of critical genes, this compound leads to the downregulation of key drivers of leukemogenesis. Chromatin immunoprecipitation sequencing (ChIP-Seq) has shown that this compound displaces BRD4 from the regulatory regions of genes such as BCL2, c-MYC, and RUNX1.[7] This is particularly effective in AML cells with MLL rearrangements, where this compound displaces both BRD4 and the MLL fusion protein from the regulatory regions of BCL2 and c-MYC.[7]

-

Induction of Cell Cycle Arrest: The suppression of oncogenes like c-MYC, a critical regulator of cell cycle progression, leads to a G1 cell cycle arrest in AML cells treated with this compound.[4][7]

-

Apoptosis Induction: The downregulation of the anti-apoptotic protein BCL-2, coupled with the overall disruption of pro-survival signaling, triggers programmed cell death (apoptosis).[7] This is evidenced by the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP).[7]

-

Enhanced Efficacy in Combination Therapy: Preclinical data strongly support the combination of this compound with the BCL-2 inhibitor venetoclax.[1] This combination results in synergistic anti-leukemic activity, suggesting that the dual targeting of transcriptional upregulation and direct inhibition of BCL-2 is a highly effective strategy in AML.[7]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent antiproliferative activity across a range of AML cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from a 5-day proliferation assay.

| Cell Line | IC50 (nmol/L) |

| MV4;11 | 93 |

| MOLM-13 | 129 |

| OCI-AML3 | 215 |

| HL-60 | 345 |

| KG-1 | >1000 |

| Data extracted from Lin et al., Mol Cancer Ther, 2021. |

In primary AML samples, this compound inhibited cell growth in 8 out of 12 samples, with growth inhibition ranging from 20.2% to 77.9%.[7] Furthermore, it induced apoptosis in these primary samples, with an average of 26.7% apoptotic cells in the this compound treated group compared to 14.1% in the control group.[7]

In Vivo Efficacy

Studies in AML xenograft models have shown that this compound has comparable or superior efficacy to the pan-BET inhibitor ABBV-075, but with an improved tolerability profile.[1][4][9] In a patient-derived xenograft (PDX) model of AML, this compound monotherapy significantly extended the median survival of mice compared to the vehicle control (76 days vs. 67.5 days).[7]

The combination of this compound with venetoclax demonstrated significantly enhanced antitumor efficacy compared to either agent alone in AML xenograft models.[1]

Clinical Data

A Phase 1, open-label, dose-escalation and expansion study (NCT03360006) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in adult patients with relapsed/refractory AML.[5][10][11]

Safety and Pharmacokinetics

Thirty patients were enrolled in dose cohorts ranging from 2 to 240 mg daily.[11] The most common treatment-emergent adverse events (TEAEs) were nausea (63%), fatigue (53%), and diarrhea (50%).[11] Grade ≥3 TEAEs included anemia, febrile neutropenia, and pneumonia (23% each).[11] Dose-limiting toxicities were observed at the 180 mg and 240 mg doses.[11] this compound plasma concentrations peaked at a median of 1-3 hours post-dose, and the elimination half-life was 4-5 hours.[11]

| Parameter | Value |

| Number of Patients | 30 |

| Dose Range | 2-240 mg daily |

| Median Age | 69.5 years |

| Most Common TEAEs (any grade) | Nausea, Fatigue, Diarrhea |

| Common Grade ≥3 TEAEs | Anemia, Febrile Neutropenia, Pneumonia |

| Elimination Half-life | 4-5 hours |

| Data from the NCT03360006 Phase 1 study.[11] |

Efficacy

As a monotherapy in this heavily pretreated patient population, this compound showed limited efficacy.[11] Two patients experienced a reduction in blast counts (one partial response and one morphologic leukemia-free state).[11] The median event-free survival was 8.9 weeks.[11] These findings suggest that the future of this compound in AML likely lies in combination therapies.

Experimental Protocols

Cell Proliferation Assay

-

Cell Seeding: AML cell lines were seeded in 96-well plates at a density of 5 x 10^3 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

-

Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: AML cells were treated with specified concentrations of this compound or vehicle control for 48 hours.

-

Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered early apoptotic, while Annexin V positive, PI positive cells were considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells was quantified using flow cytometry analysis software.

Western Blotting

-

Cell Lysis: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., BCL-2, c-MYC, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

References

- 1. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnccn.org [jnccn.org]

- 3. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]

ABBV-744: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-744 is a potent and orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating high selectivity for the second bromodomain (BD2). This selectivity profile offers the potential for an improved therapeutic index compared to pan-BET inhibitors, which have been associated with dose-limiting toxicities. This document provides an in-depth technical overview of the discovery, chemical synthesis, and key experimental protocols related to this compound, intended for researchers and professionals in the field of drug development. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Discovery and Rationale

The discovery of this compound was driven by the hypothesis that selectively targeting a subset of the eight BET bromodomains could yield a better therapeutic window than pan-BET inhibitors. The BET family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, each contain two bromodomains, BD1 and BD2. While both domains bind to acetylated lysine residues on histones and other proteins to regulate gene expression, they are thought to have distinct functions. Pan-BET inhibitors, which bind to all eight bromodomains with similar affinity, have shown clinical activity but have been hampered by toxicities such as thrombocytopenia and gastrointestinal issues.

The research that led to this compound focused on exploiting the sequence differences between the BD1 and BD2 domains to achieve selectivity. Specifically, the divergence in key amino acid residues, such as Asp144/His437 and Ile146/Val439 (BRD4 BD1/BD2 numbering), was leveraged to design compounds with a strong preference for BD2. This effort culminated in the identification of this compound, which exhibits over 250-fold greater binding affinity for the BD2 domain compared to the BD1 domain.[1]

Chemical Synthesis

The chemical synthesis of this compound (N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide) is a multi-step process. A generalized synthetic scheme is presented below, based on the methodologies described in the primary literature.

Caption: Generalized synthetic workflow for this compound.

Detailed Synthesis Steps:

The synthesis of this compound involves several key transformations, including a Suzuki coupling to form the biaryl core, followed by functional group manipulations and a final amide coupling. The detailed, step-by-step protocol is outlined in the supplementary information of the primary discovery publication by Sheppard et al. in the Journal of Medicinal Chemistry. Researchers should refer to this source for specific reagents, reaction conditions, and purification methods.

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. By occupying this pocket, this compound prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[2] This leads to the downregulation of growth-promoting genes, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[3]

In certain cancers, such as gastric cancer, this compound has been shown to induce autophagy by regulating the PI3K/AKT/mTOR and MAPK signaling pathways.[4]

Caption: Mechanism of action of this compound.

Quantitative Data

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BRD2 (BD2) | TR-FRET | 8 | [5] |

| BRD3 (BD2) | TR-FRET | 13 | [5] |

| BRD4 (BD2) | TR-FRET | 4 | [5] |

| BRDT (BD2) | TR-FRET | 18 | [6] |

| BRD2 (BD1) | TR-FRET | 2449 | [5] |

| BRD3 (BD1) | TR-FRET | 7501 | [5] |

| BRD4 (BD1) | TR-FRET | 2006 | [5] |

| BRDT (BD1) | TR-FRET | 1835 | [5] |

| MV4;11 (AML Cell Line) | Proliferation | 300 (approx.) | [3] |

| LNCaP (Prostate Cancer) | Proliferation | Potent activity | [7] |

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Dosing Route | Key Parameters | Reference |

| Mouse | Oral | Good bioavailability | [8] |

| Rat | Oral | Favorable PK profile | [1] |

Key Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of this compound to the individual bromodomains of the BET proteins.

Caption: Workflow for the TR-FRET binding assay.

Methodology:

-

Reagents:

-

Recombinant, purified BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT).

-

A fluorescently labeled small molecule ligand that binds to the bromodomain.

-

A Europium-labeled antibody specific for the protein tag (e.g., anti-His).

-

A fluorescent acceptor, such as streptavidin-APC, if a biotinylated ligand is used.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

-

Procedure:

-

Serially dilute this compound in assay buffer.

-

In a 384-well plate, add the test compound, the fluorescent ligand, and the BET bromodomain protein.

-

Add the detection reagents (e.g., Europium-labeled antibody and streptavidin-APC).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor signal / donor signal).

-

Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture cancer cell lines (e.g., MV4;11 for AML) in appropriate media and conditions.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add CellTiter-Glo® reagent to each well.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle-treated controls.

-

Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Acute Myeloid Leukemia (AML) Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

-

Procedure:

-

Implant human AML cells (e.g., MV4;11) subcutaneously or intravenously into the mice.

-

Allow tumors to establish to a palpable size or for the disease to engraft.

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at various doses and schedules.

-

Monitor tumor volume and animal body weight regularly.

-

-

Data Analysis:

-

Compare the tumor growth in the treated groups to the vehicle control group.

-

Evaluate the tolerability of the compound by monitoring body weight and clinical signs.

-

Conclusion

This compound is a promising, second-generation BET inhibitor with a distinct mechanism of action conferred by its selectivity for the BD2 domain. This selectivity profile has translated to a favorable preclinical therapeutic index, particularly in models of acute myeloid leukemia and prostate cancer. The data and protocols summarized in this document provide a technical foundation for further research and development of this compound and other domain-selective BET inhibitors. For complete and detailed methodologies, readers are encouraged to consult the primary scientific literature.

References

- 1. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. VH032 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Rationale for Selective BET BDII Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the scientific rationale underpinning the strategic shift from pan-BET (Bromodomain and Extra-Terminal) inhibitors to selective BDII inhibitors. By dissecting the distinct functions of the two tandem bromodomains (BD1 and BD2) within BET proteins, we explore how selective inhibition of the second bromodomain (BDII) offers a promising therapeutic window, potentially separating potent anti-inflammatory and anti-cancer efficacy from the dose-limiting toxicities associated with pan-BET inhibition.

Introduction: The BET Family as Epigenetic Regulators

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1][2] They play a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails and other transcription factors.[1][3][4] Each BET protein contains two highly conserved N-terminal bromodomains, BD1 and BD2, which serve as the docking modules for these acetyl-lysine marks, thereby recruiting transcriptional machinery to specific genomic loci.[4]

This function places BET proteins at the nexus of cellular processes, including cell cycle progression, proliferation, and inflammation.[1] Their dysregulation is implicated in a host of diseases, most notably cancer and inflammatory disorders, making them attractive therapeutic targets.[1][5] The initial therapeutic strategy involved the development of "pan-BET inhibitors," such as JQ1 and I-BET762, which bind with similar affinity to both BD1 and BD2 across all BET family members.[5][6]

The Limitations of Pan-BET Inhibition

While pan-BET inhibitors have shown remarkable anti-tumor and anti-inflammatory activity in preclinical models and early clinical trials, their utility has been hampered by significant on-target toxicities.[7][8][9] The most frequently reported dose-limiting toxicities in human trials include severe, yet reversible, thrombocytopenia (a drop in platelet counts) and gastrointestinal (GI) events such as nausea, vomiting, and fatigue.[7][9]

These adverse events are not off-target effects but are believed to result from the broad inhibition of BET protein functions in normal, healthy tissues.[9] For instance, the interaction between BET proteins and the key hematopoietic transcription factor GATA1 is thought to be responsible for the observed thrombocytopenia.[7] This challenging safety profile has created a critical need for next-generation inhibitors with an improved therapeutic index.

The Core Rationale: Functional Dichotomy of BD1 and BD2

The central hypothesis driving the development of selective inhibitors is that the two bromodomains, BD1 and BD2, possess distinct, non-redundant functions.[9][10][11] Although they share structural homology, key differences in amino acid sequences within their acetyl-lysine binding pockets suggest they may have different binding partners and, consequently, regulate different sets of genes.[9][11]

Emerging evidence supports this functional divergence:

-

BD1 (The "Anchor"): The first bromodomain is increasingly viewed as the primary driver of chromatin occupancy, anchoring BET proteins to the genome to maintain steady-state transcription of essential genes, including key oncogenes like MYC.[2] Studies have shown that selective BD1 inhibitors are highly effective at displacing BRD4 from chromatin and phenocopy the anti-proliferative effects of pan-BET inhibitors in cancer models.[2]

-

BD2 (The "Regulator"): The second bromodomain appears to be more involved in the recruitment of specific transcription factors and co-activators, particularly in response to external stimuli like inflammation.[2] For example, BD2 is implicated in mediating interactions with acetylated RelA, a key subunit of the NF-κB complex, to drive the expression of inflammatory cytokines.[4][12] It has also been shown to be crucial for recruiting other factors like the TWIST transcription factor.[11]

This functional separation provides a compelling rationale: selectively inhibiting BD2 could disrupt pathological inflammatory and oncogenic signaling while sparing the BD1-mediated functions essential for the viability of normal cells, such as platelets and GI tract epithelium. This could lead to a decoupling of efficacy from toxicity.

Quantitative Comparison of Inhibitor Selectivity

The development of domain-selective inhibitors has allowed for rigorous testing of the functional dichotomy hypothesis. The tables below summarize the in vitro binding affinities (IC50 or Kd) of representative pan-BET, BD1-selective, and BD2-selective inhibitors across the bromodomains of BRD2, BRD3, and BRD4. The data clearly illustrate the significant selectivity ratios achieved for domain-specific compounds compared to pan-inhibitors.

Table 1: Binding Affinities of Pan-BET and BDII-Selective Inhibitors (IC50 in nM)

| Compound | Class | BRD4 (BD1) | BRD4 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD2 (BD1) | BRD2 (BD2) | BD2/BD1 Selectivity (BRD4) |

|---|---|---|---|---|---|---|---|---|

| ABBV-075 [13] | Pan-BET | 11 | 3 | 15 | 5 | 27 | 7 | ~0.3x |

| JQ1 [14] | Pan-BET | ~50 | ~50 | - | - | - | - | ~1x |

| This compound [13][15] | BDII-Selective | 2006 | 4 | 7501 | 13 | 2449 | 8 | >500x |

| GSK046 (iBET-BD2) [2] | BDII-Selective | >10000 | 33 | >10000 | 25 | >10000 | 47 | >300x |

| Unnamed Cmpd. [6] | BDII-Selective | - | 2.9 | - | - | - | - | High |

Table 2: Binding Affinities of BDI-Selective Inhibitors (IC50 in nM)

| Compound | Class | BRD4 (BD1) | BRD4 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD2 (BD1) | BRD2 (BD2) | BD1/BD2 Selectivity (BRD4) |

|---|---|---|---|---|---|---|---|---|

| GSK778 (iBET-BD1) [1][16] | BDI-Selective | 41 | 5843 | 41 | 1210 | 75 | 3950 | >142x |

| CDD-787 [17] | BDI-Selective | 0.29 | >10000 | 0.13 | 770 | 0.26 | 110 | >34,000x |

Note: IC50 values can vary based on assay conditions. Data are compiled for comparative purposes.

Signaling Pathways: Differential Regulation by BD1 and BD2

The rationale for BDII selectivity is further illuminated by examining its impact on key signaling pathways. The differential roles of BD1 and BD2 in regulating the MYC oncogene versus NF-κB-driven inflammatory genes are particularly instructive.

As depicted, BD1 is critical for maintaining the high-level transcription of MYC from super-enhancers, a hallmark of many cancers.[18] In contrast, the acute induction of inflammatory genes following a stimulus requires both BD1 and BD2, with BD2 playing a key role in recruiting the transcriptional machinery via interaction with acetylated NF-κB.[2][4] A selective BDII inhibitor would therefore be expected to potently block the inflammatory response while having a lesser impact on the steady-state MYC expression that is tied to the on-target toxicities of pan-BET inhibitors.

Key Experimental Protocols

The characterization of selective BET inhibitors relies on a suite of robust biochemical and cellular assays. The following are detailed methodologies for three cornerstone experiments.

AlphaScreen™ Biochemical Assay (for IC50 Determination)

This assay quantifies the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide in a high-throughput format.

Methodology:

-

Reagent Preparation: All reagents (GST-tagged BRD4-BD2, biotinylated histone H4 peptide acetylated at K5/8/12/16, AlphaScreen™ Glutathione Donor beads, and Streptavidin Acceptor beads) are diluted in the manufacturer-specified assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Compound Plating: Test compounds are serially diluted in DMSO and dispensed into a 384-well microplate (e.g., ProxiPlate).

-

Protein-Peptide Incubation: A mixture of the GST-tagged BRD4-BD2 protein and the biotinylated histone peptide is added to the wells containing the test compound. The plate is incubated for 60 minutes at room temperature to allow the protein-peptide interaction to reach equilibrium.

-

Bead Addition: A suspension of Glutathione Donor beads is added, which binds to the GST-tagged protein. The plate is incubated for 60 minutes. Subsequently, a suspension of Streptavidin Acceptor beads is added, which binds to the biotinylated peptide. The plate is incubated for an additional 60-120 minutes in the dark.

-

Signal Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the beads are brought into proximity, and excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to light emission at 520-620 nm.

-

Data Analysis: The inhibitor disrupts the protein-peptide interaction, separating the beads and causing a decrease in signal. The signal intensity is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

NanoBRET™ Target Engagement Assay (for Cellular Potency)

The NanoBRET™ assay measures the binding of a test compound to its specific BET target within the complex environment of intact, living cells.[16]

Methodology:

-

Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the target bromodomain (e.g., BRD4-BD2) fused to a bright NanoLuc® luciferase. Transfected cells are cultured for 20-24 hours and then harvested.[5]

-

Cell Plating: The cell suspension is plated into a white, 96-well or 384-well assay plate.

-

Compound and Tracer Addition: A cell-permeable fluorescent tracer, which binds to the same pocket as the inhibitor, is added to the cells at a fixed concentration (typically near its EC50 value). Immediately after, the test compounds are added in a serial dilution.

-

Substrate Addition and Signal Detection: After a 2-hour equilibration period at 37°C, a NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added. The plate is read on a luminometer capable of simultaneously measuring the donor (NanoLuc®, ~460 nm) and acceptor (fluorescent tracer, ~610 nm) emission wavelengths.

-

Data Analysis: Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the NanoLuc®-fused protein. The test compound competitively displaces the tracer, leading to a dose-dependent decrease in the BRET ratio (Acceptor Emission / Donor Emission). The cellular IC50 is calculated from the resulting dose-response curve.

Isothermal Titration Calorimetry (ITC) (for Thermodynamic Profile)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, ΔS) of the interaction.[9][13]

Methodology:

-

Sample Preparation: Purified, recombinant BRD4-BD2 protein is extensively dialyzed against a specific buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The test compound is dissolved in the final dialysis buffer to ensure no buffer mismatch. The protein is placed in the sample cell of the calorimeter, and the compound is loaded into the injection syringe.[9]

-

Titration: The experiment is performed at a constant temperature (e.g., 25°C). A series of small, precise injections (e.g., 2 µL) of the compound solution are made into the protein-containing sample cell.

-

Heat Measurement: The instrument measures the minute heat change (power deflection) that occurs after each injection as the compound binds to the protein. This continues until the protein becomes saturated and no further heat change is observed.

-

Data Analysis: The raw data appears as a series of peaks, with each peak representing the heat change from a single injection. The area under each peak is integrated and plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_D), the binding stoichiometry (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.

A Workflow for Selective Inhibitor Discovery

The development of potent and selective BET BDII inhibitors follows a structured drug discovery pipeline, moving from initial concept to a clinical candidate.

This multi-stage process begins with validating the hypothesis that BDII is the optimal target. High-throughput screening (HTS) campaigns are then run differentially against BD1 and BD2 to find selective "hits." These initial hits undergo extensive medicinal chemistry optimization to improve potency, selectivity, and drug-like properties (ADME). The most promising lead compounds advance to preclinical development, where their efficacy and safety are tested in animal models, before finally entering human clinical trials.[11]

Conclusion and Future Outlook

The strategic pursuit of selective BET BDII inhibition represents a rational and sophisticated approach to drug development. Grounded in the understanding that the two tandem bromodomains of BET proteins have distinct biological functions, this strategy aims to engineer molecules with a superior therapeutic index. By targeting the BD2 domain, which is more critically involved in stimulus-induced transcriptional programs like inflammation, it may be possible to achieve robust therapeutic effects while avoiding the toxicities associated with inhibiting the BD1 domain's role in maintaining basal transcription.[2][9]

Compounds like this compound have provided clinical proof-of-concept for this hypothesis, demonstrating potent anti-tumor activity in specific cancers with an improved safety profile over pan-BET inhibitors.[9] As our understanding of the nuanced roles of each BET protein and each bromodomain continues to evolve, the development of even more refined inhibitors—perhaps selective for the BD2 of a single BET family member—holds the promise of delivering highly effective and well-tolerated epigenetic therapies for a range of human diseases.

References

- 1. Discovery of novel BET inhibitors by drug repurposing of nitroxoline and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances and strategies in BET bromodomain inhibition for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BET Inhibitors Pipeline Comprised 38 Drug Candidates in [globenewswire.com]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET inhibitor - Wikipedia [en.wikipedia.org]

- 8. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 10. BET Inhibitor Development - Alfa Cytology [alfacytology.com]

- 11. genemod.net [genemod.net]

- 12. news-medical.net [news-medical.net]

- 13. urmc.rochester.edu [urmc.rochester.edu]

- 14. Development of an AlphaScreen assay for discovery of inhibitors of low-affinity glycan-lectin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

The Role of BET Bromodomains in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are pivotal epigenetic readers that translate histone acetylation marks into transcriptional outcomes. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histones and non-histone proteins. This interaction serves as a scaffold to recruit and assemble key transcriptional regulatory complexes, most notably the positive transcription elongation factor b (P-TEFb). By recruiting P-TEFb, BET proteins, particularly BRD4, play a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a rate-limiting step in gene transcription. This function is central to the expression of a multitude of genes, including critical oncogenes like MYC, making BET proteins attractive therapeutic targets in oncology and other diseases. This guide provides an in-depth examination of the molecular mechanisms of BET bromodomain function, presents quantitative data on their interactions, details key experimental methodologies for their study, and illustrates the core pathways and mechanisms of inhibition.

Core Mechanism of BET Bromodomain Function in Transcription

BET proteins act as critical adaptors that link chromatin state to the transcriptional machinery. Their function can be dissected into several key steps:

-

Recognition of Acetylated Lysines : The primary function of the tandem bromodomains (BD1 and BD2) is to act as "readers" of the epigenetic code. They specifically recognize and bind to acetylated lysine (Kac) residues on the N-terminal tails of histones, particularly histones H3 and H4.[1][2] This binding is not random; BET bromodomains show a preference for di-acetylated or tetra-acetylated histone tails, which provides a higher affinity interaction and anchors the protein to active chromatin regions, such as enhancers and promoters.[1][2]

-

Recruitment of P-TEFb : Once bound to chromatin, BRD4 is instrumental in recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin T subunit.[3][4] Approximately half of the cellular P-TEFb is sequestered in an inactive state with the 7SK snRNA and HEXIM1 protein; the other half is associated with BRD4 in a transcriptionally active form.[5][6]

-

Release of Paused RNA Polymerase II : At many gene promoters, RNA Polymerase II (Pol II) initiates transcription but then pauses a short distance downstream, a state enforced by negative elongation factors (NELF and DSIF). The BRD4-recruited P-TEFb complex phosphorylates the C-terminal domain (CTD) of Pol II, as well as NELF.[7][8] This phosphorylation event causes NELF to dissociate from the complex and converts DSIF into a positive elongation factor, thereby releasing the pause and allowing Pol II to proceed into productive transcript elongation.[7]

-

Enhancer and Super-Enhancer Function : BET proteins, and BRD4 in particular, are highly enriched at super-enhancers—large clusters of enhancers that drive the expression of key cell identity and oncogenes.[9][10] At these sites, BRD4 helps to establish and maintain a transcriptionally active chromatin environment, facilitates the synthesis of enhancer RNAs (eRNAs), and promotes the formation of enhancer-promoter loops.[11][12]

-

Transcriptional Condensates : Recent evidence indicates that BRD4 and other transcriptional coactivators can undergo liquid-liquid phase separation to form biomolecular condensates.[13][14] These "transcriptional condensates" are thought to create localized, high-concentration hubs of transcription factors and Pol II at super-enhancers, further amplifying transcriptional output.[13][15]

Signaling Pathway Diagram

Quantitative Data on BET Bromodomain Interactions

The interactions between BET bromodomains and their binding partners have been extensively quantified. This data is crucial for understanding binding specificity and for the rational design of inhibitors.

Table 1: Binding Affinities of BET Bromodomains for Acetylated Histone Peptides

This table summarizes the dissociation constants (Kd) for human BET bromodomains with various acetylated histone peptides. A lower Kd value indicates a higher binding affinity.

| BET Protein Domain | Peptide Ligand | Kd (µM) | Method | Reference(s) |

| BRD4 BD1 (isolated) | H4 tetra-acetylated (K5,8,12,16) | 9 | NMR | [3][4] |

| BRD4 BD2 (isolated) | H4 tetra-acetylated (K5,8,12,16) | 74 | NMR | [3][4] |

| BRD4 BD1 (in tandem) | H4 tetra-acetylated (K5,8,12,16) | 23 | NMR | [3][4] |

| BRD4 BD2 (in tandem) | H4 tetra-acetylated (K5,8,12,16) | 125 | NMR | [3][4] |

| BRD4 BD1 | H4 tetra-acetylated | 4.8 | TR-FRET | [1] |

| BRD4 BD2 | H4 tetra-acetylated | 30.6 | TR-FRET | [1] |

| BRD4 BD1 | H4 mono-acetylated (K5) | ~300 - 600 | NMR | [4] |

| BRD4 BD2 | H4 mono-acetylated (K16) | ~110 - 120 | NMR | [2][4] |

| BRD2 BD1 | H2A.Z di-acetylated (K4, K7) | 1400 (1.4 mM) | NMR | [7] |

| BRD2 BD2 | H2A.Z di-acetylated (K4, K7) | 1500 (1.5 mM) | NMR | [7] |

| BRDT BD1 | H4 tetra-acetylated | ~28 | Fluorescence Polarization | [2] |

Data indicates that BD1 generally has a higher affinity for acetylated histones than BD2, and that multiple acetylation marks significantly increase binding affinity compared to mono-acetylation.

Table 2: Efficacy of BET Inhibitors in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for the well-characterized BET inhibitors JQ1 and OTX015 across a range of cancer cell lines.

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference(s) |

| Leukemia | ||||

| MOLM-13 | Acute Myeloid Leukemia (AML) | OTX015 | 180 | [5][16] |

| MV4-11 | Acute Myeloid Leukemia (AML) | OTX015 | 190 | [5][16] |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | OTX015 | 110 | [5][16] |

| JURKAT | Acute Lymphoblastic Leukemia (ALL) | OTX015 | 320 | [5][16] |

| Lung Cancer | ||||

| HCC827 | Lung Adenocarcinoma | JQ1 | < 5000 | [17] |

| H2122 | Lung Adenocarcinoma | JQ1 | < 5000 | [17] |

| H460 | Lung Adenocarcinoma | JQ1 | > 10000 | [17] |

| Breast Cancer | ||||

| MCF7 | Luminal Breast Cancer | JQ1 | 186 | [18] |

| T47D | Luminal Breast Cancer | JQ1 | 374 | [18] |

| Prostate Cancer | ||||

| LNCaP | Prostate Cancer | JQ1 | ~200 | [19] |

| Du145 | Prostate Cancer | OTX-015 | 170 | [19] |

Table 3: Effect of BET Inhibition on MYC Oncogene Expression

BET inhibitors potently and rapidly suppress the transcription of the MYC oncogene, a key driver in many human cancers.

| Cell Line(s) | Treatment | Time | Effect on MYC mRNA | Reference(s) |

| Multiple Myeloma (MM.1S) | JQ1 (500 nM) | 1, 4, 8 hr | Time-dependent downregulation | [20] |

| Burkitt's Lymphoma (Raji) | (+)-JQ1 (1 µM) | 2 hr | Significant suppression; reversible after washout | [21][22] |

| Acute Myeloid Leukemia (MV4-11) | (+)-JQ1 | 4 hr | ~99.8% suppression | [22] |

| Lymphoma (L540) | JQ1 (1 µM) | 2 hr | ~50% reduction | [23] |

| Luminal Breast Cancer (MCF7, T47D) | JQ1 (1 µM) | 6 - 48 hr | Significant time-dependent downregulation | [18] |

Mechanism of BET Inhibitors

Small-molecule BET inhibitors, such as JQ1 and OTX015, are designed as acetyl-lysine mimetics. They function through competitive inhibition:

-

Binding to Bromodomains : The inhibitor molecule occupies the hydrophobic pocket of the bromodomain where the acetylated lysine would normally bind.

-

Displacement from Chromatin : This competitive binding displaces the BET protein from its chromatin anchor points at enhancers and promoters.

-

Disruption of Transcriptional Machinery : The dissociation of BET proteins from chromatin prevents the recruitment of P-TEFb and other coactivators.

-

Transcriptional Repression : Without the necessary elongation factors, RNA Pol II remains paused or is not efficiently recruited, leading to a potent and selective downregulation of target genes, particularly those regulated by super-enhancers like MYC.

Logical Diagram of BET Inhibition

Key Experimental Protocols

Studying the function of BET bromodomains requires a combination of genomic, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective : To map the genome-wide localization of a specific BET protein (e.g., BRD4) and identify its target genes and regulatory elements.

Methodology :

-

Cell Cross-linking : Culture cells (e.g., 1x10^7 HeLa cells per sample) to the desired confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[15]

-

Cell Lysis and Chromatin Fragmentation : Harvest and wash the cells with ice-cold PBS. Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-500 bp using sonication.[24] Confirm fragment size using agarose gel electrophoresis.

-

Immunoprecipitation (IP) : Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with a ChIP-grade antibody specific to the BET protein of interest (e.g., anti-BRD4, 5-8 µg).[14] Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution : Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-links and DNA Purification : Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing : Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a next-generation sequencing platform.[25]

-

Data Analysis : Align sequenced reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, representing the binding sites of the BET protein.

Experimental Workflow Diagram for ChIP-seq

Luciferase Reporter Assay

Objective : To measure the effect of BET protein activity or inhibition on the transcriptional activity of a specific promoter or enhancer.

Methodology :

-

Construct Preparation : Clone the promoter or enhancer DNA sequence of interest into a luciferase reporter vector (e.g., pGL3/pGL4 series). This vector contains the firefly luciferase gene downstream of the cloned regulatory element.[10] A second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is used as a transfection control.

-

Cell Transfection : Co-transfect the firefly luciferase reporter construct and the Renilla luciferase control plasmid into the desired cell line using a suitable transfection reagent (e.g., Lipofectamine).

-

Treatment : After transfection (typically 24 hours), treat the cells with a BET inhibitor (e.g., JQ1) or a vehicle control (DMSO) at various concentrations for a defined period (e.g., 24-48 hours). To study BET protein overexpression, co-transfect an expression vector for the BET protein of interest.

-

Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.[26]

-

Luminometry : Measure the firefly luciferase activity by adding a luciferase assay substrate to the cell lysate and measuring the resulting luminescence in a luminometer. Subsequently, add a Renilla luciferase substrate (e.g., Stop & Glo®) to the same sample to quench the firefly reaction and measure the Renilla luminescence.[27]

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Compare the normalized luciferase activity between treated and control samples to determine the effect on promoter/enhancer activity.[12]

Co-Immunoprecipitation (Co-IP)

Objective : To validate the physical interaction between a BET protein (e.g., BRD4) and a putative binding partner (e.g., CDK9 subunit of P-TEFb).

Methodology :

-

Cell Lysis : Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer containing protease inhibitors. This buffer is designed to preserve protein-protein interactions.

-

Pre-clearing : Incubate the protein lysate with Protein A/G beads to reduce non-specific binding in the subsequent steps.

-

Immunoprecipitation : Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-BRD4) overnight at 4°C. A parallel sample with a non-specific IgG antibody serves as a negative control.[28]

-

Complex Capture : Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing : Wash the beads several times with Co-IP buffer to remove unbound proteins.

-

Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Western Blotting : Probe the membrane with an antibody against the "prey" protein (e.g., anti-CDK9) to detect its presence in the immunoprecipitated complex.[9][29] The presence of the prey protein in the bait IP lane, but not in the IgG control lane, confirms the interaction.

Fluorescence Recovery After Photobleaching (FRAP)

Objective : To measure the binding dynamics and mobility of a BET protein in the nucleus of living cells.

Methodology :

-

Cell Preparation : Transfect cells with a plasmid encoding the BET protein of interest fused to a fluorescent protein (e.g., GFP-BRD4).

-

Imaging Setup : Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging on a confocal microscope equipped with a high-power laser for photobleaching.

-

Pre-bleach Imaging : Acquire a few images of a selected cell nucleus to establish the baseline fluorescence intensity.

-

Photobleaching : Use a high-intensity laser to rapidly and irreversibly photobleach the fluorescent proteins in a defined region of interest (ROI) within the nucleus.[30]

-

Post-bleach Imaging : Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence within the bleached ROI as unbleached GFP-BRD4 molecules diffuse into the area.[6][31]

-

Data Analysis : Quantify the fluorescence intensity in the bleached ROI over time. Normalize the data to account for background and photobleaching during image acquisition. Fit the recovery curve to a mathematical model to extract kinetic parameters, such as the mobile fraction and the half-maximal recovery time (t½). A faster recovery time indicates weaker or more transient chromatin binding.[11] Treatment with a BET inhibitor like JQ1 will displace GFP-BRD4 from chromatin, leading to a faster fluorescence recovery.[30]

Conclusion and Future Directions

BET bromodomains are master regulators of gene transcription, acting as essential adaptors that connect the epigenetic landscape to the core transcriptional machinery. Their role in recruiting P-TEFb to release paused Pol II is fundamental to the expression of genes controlling cell proliferation, differentiation, and oncogenesis. The development of small-molecule inhibitors that target these interactions has provided powerful tools for both basic research and clinical applications, with several BET inhibitors currently in clinical trials for various cancers.

Future research will likely focus on developing more specific inhibitors that can distinguish between different BET family members or even between the two bromodomains (BD1 vs. BD2) within a single protein. Understanding the non-canonical functions of BET proteins and their role in chromatin organization, DNA repair, and RNA processing will also be critical. Finally, elucidating the mechanisms of resistance to BET inhibitors and exploring rational combination therapies will be key to realizing their full therapeutic potential.

References

- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bromodomains of BET family proteins can recognize diacetylated histone H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encodeproject.org [encodeproject.org]

- 9. Conserved P-TEFb-interacting domain of BRD4 inhibits HIV transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence Recovery After Photobleaching (FRAP) to Study Nuclear Protein Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. epicypher.com [epicypher.com]

- 25. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 26. med.emory.edu [med.emory.edu]

- 27. assaygenie.com [assaygenie.com]

- 28. Modulation of the Brd4/P-TEFb Interaction by the Human T-Lymphotropic Virus Type 1 Tax Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Two-pronged Binding with Bromodomain-containing Protein 4 Liberates Positive Transcription Elongation Factor b from Inactive Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Monitoring dynamic binding of chromatin proteins in vivo by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

ABBV-744: A Preclinical Technical Guide on the Selective Inhibition of the Second Bromodomain of BET Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for ABBV-744, a first-in-class, orally active, and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts: Mechanism of Action

This compound exhibits high selectivity for the BD2 of BET family proteins (BRD2, BRD3, BRD4, and BRDT), with a binding affinity greater than 300-fold more potent for the BD2 domain of BRD4 compared to the first bromodomain (BD1).[1][2] This selective inhibition prevents the interaction between BET proteins and acetylated histones, leading to the disruption of chromatin remodeling and gene expression.[3] Consequently, the expression of key oncogenic transcription factors and anti-apoptotic proteins, such as MYC and those regulated by the androgen receptor (AR), is suppressed.[4][5] This targeted action leads to cell cycle arrest and apoptosis in susceptible cancer cells.[2][6] In gastric cancer models, this compound has been shown to induce autophagy by inactivating the PI3K/AKT/mTOR signaling pathway and activating the MAPK signaling pathway.[7]

Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.

References

- 1. BD2 inhibitor this compound demonstrates antineuroinflammatory effects in vivo | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Differential Binding Affinities of BRD4 BDI and BDII

A new frontier in oncology research has emerged with the focused investigation of the second bromodomain of Bromodomain-containing protein 4 (BRD4 BDII). While the role of the broader BRD4 protein in cancer is well-established, recent studies have begun to dissect the distinct functions of its two tandem bromodomains, BD1 and BDII, revealing that BRD4 BDII possesses unique and critical roles in driving oncogenesis. This technical guide provides an in-depth exploration of the core functions of BRD4 BDII in cancer, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanisms, associated signaling pathways, and the experimental methodologies used to study it.

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers, recognizing and binding to acetylated lysine residues on histone and non-histone proteins.[1][2] This interaction is crucial for the recruitment of transcriptional machinery to specific gene loci, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation.[3][4] Dysregulation of BRD4 activity is a hallmark of numerous cancers, making it a prime therapeutic target.[5][6]

While both bromodomains contribute to BRD4's function, they exhibit distinct binding affinities and play non-redundant roles in gene regulation. Emerging evidence suggests that BRD4 BDII is particularly important for the rapid induction of gene expression in response to cellular stress and inflammatory signals, processes that are often hijacked by cancer cells to promote survival, metastasis, and chemoresistance.[7]

The two bromodomains of BRD4, despite sharing a conserved structural fold, display notable differences in their binding affinities for various acetylated lysine residues on histone tails. These differential binding preferences are thought to underpin their distinct functional roles in gene regulation and oncogenesis. Generally, the first bromodomain (BDI) exhibits a higher affinity for acetylated histones compared to the second bromodomain (BDII).

| Acetylated Histone Peptide | BRD4 BDI Dissociation Constant (Kd) (µM) | BRD4 BDII Dissociation Constant (Kd) (µM) | Reference |

| H4K5ac | ~600 | Weak or no binding | [8] |

| H4K8ac | - | - | |

| H4K12ac | ~1000 | Weak or no binding | [8] |

| H4K16ac | - | - | |

| H4K5acK8ac | - | - | |

| H4K5acK12ac | Avid binding | Avid binding | [9] |

| H3K9acK14ac | Avid binding | Avid binding | [9] |

| Tetra-acetylated H4 (H4K5acK8acK12acK16ac) | 23 | 125 | [8] |

| Di-acetylated H4 (unspecified) | Avid binding | Avid binding | [10] |

| Di-acetylated H3 (unspecified) | Avid binding | Avid binding | [10] |

| Mono-acetylated H3/H4 (unspecified) | Weak or no binding | Weak or no binding | [10] |

The Role of BRD4 BDII in Oncogenic Signaling Pathways

BRD4 BDII is increasingly implicated in the regulation of specific signaling pathways that are critical for tumor progression. Its unique structural features and binding preferences allow it to interact with a distinct set of proteins and regulate a specific subset of genes involved in oncogenesis.

NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival, and its aberrant activation is a common feature of many cancers. BRD4 has been shown to be a key coactivator of NF-κB-dependent transcription. While both bromodomains are likely involved, the BDII domain appears to play a significant role in mediating the interaction with acetylated RelA, a key component of the NF-κB complex. This interaction is crucial for the recruitment of the transcriptional machinery to NF-κB target genes, leading to the expression of pro-inflammatory and anti-apoptotic proteins that support tumor growth.[5]

Endothelial-Mesenchymal Transition (EndoMT)

Endothelial-mesenchymal transition is a cellular process implicated in cancer progression, metastasis, and fibrosis. Recent studies have highlighted a critical role for BRD4, and specifically its BDII domain, in driving EndoMT. The selective inhibition of BDII has been shown to abrogate TGF-β1-induced EndoMT, suggesting that BDII is a key mediator of this pro-metastatic process.

Experimental Protocols for Studying BRD4 BDII

A variety of experimental techniques are employed to investigate the specific functions of BRD4 BDII in oncogenesis. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4 BDII

ChIP-seq is a powerful technique to identify the genome-wide localization of a specific protein, such as BRD4, and can be adapted to study the specific binding of the BDII domain.

Objective: To map the genomic regions specifically bound by the BRD4 BDII domain in cancer cells.

Methodology:

-

Cell Culture and Cross-linking:

-

Culture cancer cells of interest to ~80-90% confluency.

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Sonication:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

-

Immunoprecipitation with BDII-specific Antibody:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody that specifically recognizes the BRD4 BDII domain. A pan-BRD4 antibody can be used as a control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of wash buffers to remove non-specific binding.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of significant enrichment.

-

Annotate the peaks to identify associated genes and regulatory elements.

-

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry

Co-IP coupled with mass spectrometry is used to identify the protein interaction partners of BRD4 BDII.

Objective: To identify proteins that specifically interact with the BRD4 BDII domain in cancer cells.

Methodology:

-

Cell Lysis:

-

Lyse cancer cells expressing endogenous or tagged BRD4 using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to BRD4 BDII or the tag on the exogenous BRD4.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an appropriate elution buffer.

-

-

Protein Separation and Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins from the MS/MS data using a protein database search algorithm.

-

Compare the identified proteins with those from a control Co-IP (e.g., using a non-specific IgG antibody) to identify specific interactors.

-

Conclusion

The second bromodomain of BRD4 is emerging as a critical and distinct player in the landscape of oncogenesis. Its unique binding preferences and involvement in specific signaling pathways, such as NF-κB and EndoMT, underscore its importance as a therapeutic target. The development of BDII-selective inhibitors holds promise for more targeted and potentially less toxic cancer therapies. The experimental methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of BRD4 BDII function and to accelerate the development of novel anti-cancer strategies. As our understanding of the nuanced roles of individual bromodomains continues to grow, so too will our ability to rationally design drugs that effectively combat cancer.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. embopress.org [embopress.org]

- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 6. BRD4 Inhibitor Inhibits Colorectal Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Structural basis and binding properties of the second bromodomain of Brd4 with acetylated histone tails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The double bromodomain protein Brd4 binds to acetylated chromatin during interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]

ABBV-744 and its Potent Downregulation of MYC Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ABBV-744, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, and its significant impact on the expression of the MYC oncogene. This compound has demonstrated robust antitumor activity in preclinical models, particularly in acute myeloid leukemia (AML) and prostate cancer, primarily through its modulation of key transcriptional pathways.[1][2][3]

Core Mechanism of Action

This compound is an orally bioavailable small molecule that preferentially binds to the BD2 of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[4][5] This selective inhibition prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and gene expression.[4][5] A critical consequence of this action is the suppression of the transcription of growth-promoting genes, most notably the MYC oncogene.[1][6] The expression of MYC is often dependent on the function of BRD4, a key member of the BET family, making it a prime target for therapeutic intervention.[6][7]

Quantitative Impact on MYC Expression

This compound treatment has been shown to effectively downregulate both MYC mRNA and protein levels in a variety of cancer cell lines. The following tables summarize the quantitative data from key preclinical studies.

| Cell Line | Cancer Type | This compound Concentration | Time Point | Effect on MYC Expression | Reference |

| LNCaP | Prostate Cancer | 90 nM | 6 hours | Downregulation of MYC gene expression | [8][9] |

| LNCaP | Prostate Cancer | 90 nM | 24 hours | Reduction in MYC protein levels | [9] |

| SKM-1 | Acute Myeloid Leukemia | Not specified | Not specified | Downregulated MYC expression | [1] |

| MV4;11 | Acute Myeloid Leukemia | Not specified | Not specified | Displaced BRD4 and MLL from the regulatory regions of the c-Myc gene | [7] |

| Nomo-1 | Acute Myeloid Leukemia | Not specified | Not specified | Displaced BRD4 and MLL from the regulatory regions of the c-Myc gene | [7] |

| In Vivo Model | Cancer Type | This compound Dosage | Duration | Effect on Tumor Growth and MYC Pathway | Reference |

| AML Xenograft | Acute Myeloid Leukemia | Not specified | Not specified | Antitumor efficacy comparable to pan-BET inhibitors with improved tolerability, associated with MYC pathway inhibition. | [3] |

| Prostate Cancer Xenograft | Prostate Cancer | 4.7 mg/kg (oral gavage) | 28 days | Delayed tumor growth, with evidence of MYC pathway downregulation. | [8] |

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound exerts its inhibitory effect on MYC expression.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Epigenetic Regulation by BET Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. The mammalian BET family comprises four members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] BET proteins act as scaffolds, recognizing and binding to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[3][4] This function is integral to a multitude of cellular processes, including cell cycle progression, differentiation, and inflammation.[5] Dysregulation of BET protein activity has been implicated in a variety of diseases, most notably cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[6][7]

This technical guide provides a comprehensive overview of the epigenetic regulation by BET proteins, detailing their mechanism of action, their role in key signaling pathways, and the methodologies used to study their function. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of epigenetics and drug discovery.

The BET Protein Family: Structure and Function

The four members of the human BET family—BRD2, BRD3, BRD4, and BRDT—share a conserved domain architecture.[8] This includes two N-terminal bromodomains (BD1 and BD2), an Extra-Terminal (ET) domain, and for BRD4 and BRDT, a C-terminal domain (CTD).[9]

-

Bromodomains (BD1 and BD2): These domains are approximately 110 amino acids in length and are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins.[1][3] This interaction is a key mechanism for tethering BET proteins to chromatin at active gene promoters and enhancers.[4] While both bromodomains bind acetylated lysines, they exhibit some degree of selectivity for different acetylation marks and play distinct, non-redundant roles in gene regulation.[10]

-

Extra-Terminal (ET) Domain: The ET domain mediates protein-protein interactions, allowing BET proteins to recruit a variety of transcriptional regulators and chromatin-modifying complexes to target gene loci.[11]

-

C-Terminal Domain (CTD): Present in BRD4 and BRDT, the CTD is crucial for recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation.[9]